11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Overview
Description
PEG5-Ms is a PEG Linker.
Mechanism of Action
Target of Action
PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of PEG5-Ms are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, PEG5-Ms serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, PEG5-Ms is a cleavable linker used to attach a cytotoxic drug to an antibody .
Biochemical Pathways
The biochemical pathways affected by PEG5-Ms are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.
Pharmacokinetics
The presence of peg5-ms in these molecules can enhance their water solubility , which could potentially improve their bioavailability.
Result of Action
The result of PEG5-Ms’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of PEG5-Ms, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of PEG5-Ms can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . PROTACs are a type of drug that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . ADCs, on the other hand, are antibodies that have been linked to a cytotoxic drug . The compound interacts with these biomolecules through its mesyl and hydroxyl groups .
Cellular Effects
The cellular effects of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol are primarily related to its role in the synthesis of PROTACs and ADCs . The compound’s hydrophilic nature increases the water solubility of the resulting PROTACs and ADCs , which can influence cell function by enhancing the delivery and efficacy of these drugs . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC or ADC.
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role as a linker in the formation of PROTACs and ADCs . The compound’s mesyl group serves as a good leaving group for nucleophilic substitution reactions, facilitating the attachment of the drug to the antibody or E3 ubiquitin ligase . This process allows the PROTAC or ADC to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of the compound would likely depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactants .
Dosage Effects in Animal Models
The compound’s role in the synthesis of PROTACs and ADCs suggests that its effects would be closely tied to the dosage of these drugs .
Metabolic Pathways
Given its role in the synthesis of PROTACs and ADCs, it is likely that the compound interacts with enzymes and cofactors involved in protein degradation and drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its incorporation into PROTACs and ADCs . The compound’s hydrophilic nature could influence its localization and accumulation by increasing the water solubility of these drugs .
Subcellular Localization
The subcellular localization of this compound would be determined by the target protein of the PROTAC or ADC it is incorporated into . The compound could be directed to specific compartments or organelles based on the localization of these target proteins .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKREPSOVRTYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402451 | |
Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65883-12-7 | |
Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.